2-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound, including bond lengths, bond angles, and torsional angles.Chemical Reactions Analysis
This would involve a study of how the compound reacts with other compounds or elements, including the products formed and the conditions required for the reaction.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Corrosion Inhibitors
Research on derivatives of acetamides, such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, has demonstrated their potential as corrosion inhibitors. These compounds, synthesized through amidation and cycloaddition reactions, have shown promising inhibition efficiencies in both acidic and oil medium conditions, highlighting their application in protecting metals from corrosion in industrial settings (Yıldırım & Cetin, 2008).
Organic Synthesis
The reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate produces various organic compounds, including 2-butenamides and 2-buten-4-olides. This research illustrates the versatility of acetamide derivatives in synthetic organic chemistry, enabling the formation of complex molecules (Sato, Nishino, & Kurosawa, 1987).
Ligand-Protein Interactions
Studies on bioactive benzothiazolinone acetamide analogs have provided insights into ligand-protein interactions, demonstrating their potential in drug development. These compounds have been evaluated for their photochemical and thermochemical properties, suggesting their applicability in dye-sensitized solar cells (DSSCs) and as non-linear optical (NLO) materials (Mary et al., 2020).
Crystal Structure Analysis
Research on the crystal structures of C,N-disubstituted acetamides has provided valuable information on molecular interactions and packing in solid states. This knowledge is crucial for the design of materials with desired physical and chemical properties (Narayana et al., 2016).
Pharmaceutical Applications
Some studies focus on the synthesis and evaluation of acetamide derivatives for their potential pharmaceutical applications. These compounds are explored for their therapeutic effects and as building blocks in drug discovery (Barlow et al., 1991).
Safety And Hazards
This would involve a study of the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, including potential applications and areas that need further study.
Please consult with a qualified professional or refer to specific scientific literature for more detailed and accurate information.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-8-2-1-7-14(15)13-16(20)18-9-3-4-10-19-11-5-6-12-19/h1-2,7-8H,5-6,9-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHLEZYXUTVDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide |
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